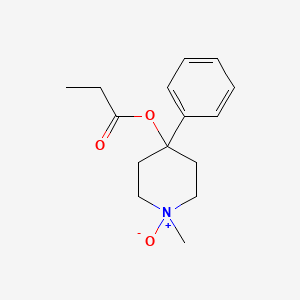

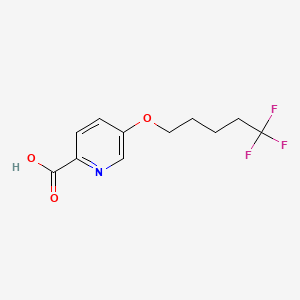

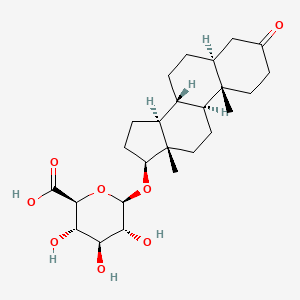

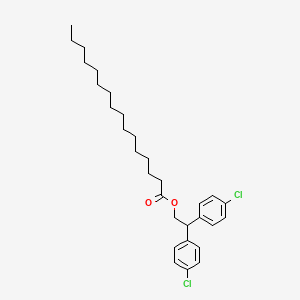

![molecular formula C26H23N3O B1205595 5-{[4-(9H-Fluoren-9-YL)piperazin-1-YL]carbonyl}-1H-indole](/img/structure/B1205595.png)

5-{[4-(9H-Fluoren-9-YL)piperazin-1-YL]carbonyl}-1H-indole

Overview

Description

These compounds contain a fluorene moiety, which consists of two benzene rings connected through either a cyclopentane, cyclopentene, or cyclopenta-1,3-diene . Genz-10850 has shown promise in various scientific research applications, particularly in the field of medicinal chemistry.

Chemical Reactions Analysis

Genz-10850 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Genz-10850 can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

It has been shown to be a potent inhibitor of enoyl-[acyl-carrier-protein] reductase (NADH), an essential target for the survival of Mycobacterium tuberculosis . This makes Genz-10850 a promising candidate for the development of new antituberculosis drugs. Additionally, Genz-10850 and its analogs have been tested for their activity against various biological targets, including antimicrobial, anticancer, and anti-inflammatory activities .

Mechanism of Action

The mechanism of action of Genz-10850 involves its interaction with enoyl-[acyl-carrier-protein] reductase (NADH), an enzyme involved in the biosynthesis of fatty acids in Mycobacterium tuberculosis. By inhibiting this enzyme, Genz-10850 disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition ultimately leads to the death of the bacterial cells. The molecular targets and pathways involved in the mechanism of action of Genz-10850 are primarily related to its interaction with enoyl-[acyl-carrier-protein] reductase (NADH) .

Comparison with Similar Compounds

Genz-10850 belongs to the class of fluorenes, which are compounds containing a fluorene moiety. Similar compounds include other fluorenes and their derivatives, such as indolecarboxamides, indoles, and N-alkylpiperazines . What sets Genz-10850 apart from these similar compounds is its potent inhibitory activity against enoyl-[acyl-carrier-protein] reductase (NADH) and its potential as a candidate for the development of new antituberculosis drugs . The unique structural features of Genz-10850, such as its specific functional groups and molecular conformation, contribute to its distinct biological activities.

Properties

Molecular Formula |

C26H23N3O |

|---|---|

Molecular Weight |

393.5 g/mol |

IUPAC Name |

[4-(9H-fluoren-9-yl)piperazin-1-yl]-(1H-indol-5-yl)methanone |

InChI |

InChI=1S/C26H23N3O/c30-26(19-9-10-24-18(17-19)11-12-27-24)29-15-13-28(14-16-29)25-22-7-3-1-5-20(22)21-6-2-4-8-23(21)25/h1-12,17,25,27H,13-16H2 |

InChI Key |

YYMZSGIXLQPFAC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C5=CC6=C(C=C5)NC=C6 |

Synonyms |

GENZ-10850 GENZ10850 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.